(2-Amino-5-cyanophenyl)boronic acid
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Overview
Description
(2-Amino-5-cyanophenyl)boronic acid is an organic compound that contains a boronic acid functional group attached to a phenyl ring substituted with an amino group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-cyanophenyl)boronic acid typically involves the borylation of an appropriate precursor. One common method is the palladium-catalyzed borylation of an aryl halide precursor using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Amino-5-cyanophenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond .
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2-Amino-5-cyanophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds .
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-Amino-5-cyanophenyl)boronic acid in chemical reactions typically involves the formation of a boronate complex with a transition metal catalyst. In the case of Suzuki-Miyaura coupling, the boronic acid reacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product .
Comparison with Similar Compounds
- Phenylboronic acid
- (4-Aminophenyl)boronic acid
- (4-Cyanophenyl)boronic acid
Comparison: (2-Amino-5-cyanophenyl)boronic acid is unique due to the presence of both amino and cyano groups on the phenyl ring. This combination of functional groups provides distinct reactivity and allows for the formation of a wide range of derivatives. In comparison, phenylboronic acid lacks these substituents and thus has different reactivity and applications. (4-Aminophenyl)boronic acid and (4-Cyanophenyl)boronic acid each contain only one of the functional groups, limiting their versatility compared to this compound.
Properties
Molecular Formula |
C7H7BN2O2 |
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Molecular Weight |
161.96 g/mol |
IUPAC Name |
(2-amino-5-cyanophenyl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,10H2 |
InChI Key |
VAUSIEBJNLSUPO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)N)(O)O |
Origin of Product |
United States |
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